![molecular formula C8H5BF3KS2 B13912110 Potassium [2,2'-bithiophen]-5-yltrifluoroborate](/img/structure/B13912110.png)
Potassium [2,2'-bithiophen]-5-yltrifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium [2,2’-bithiophen]-5-yltrifluoroborate is an organoboron compound that features a potassium cation and a trifluoroborate anion bonded to a bithiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium [2,2’-bithiophen]-5-yltrifluoroborate typically involves the reaction of 2,2’-bithiophene with boron trifluoride etherate in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of potassium [2,2’-bithiophen]-5-yltrifluoroborate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Potassium [2,2’-bithiophen]-5-yltrifluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bithiophene moiety to dihydro derivatives.
Substitution: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of bithiophene.
Substitution: Various substituted bithiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Potassium [2,2’-bithiophen]-5-yltrifluoroborate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, including organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of potassium [2,2’-bithiophen]-5-yltrifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group and the bithiophene moiety. The trifluoroborate group can act as a leaving group in substitution reactions, while the bithiophene moiety can undergo oxidation and reduction reactions. These properties make it a versatile compound in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium [2,2’-bithiophen]-5-ylboronic acid
- Potassium [2,2’-bithiophen]-5-ylboronate
Comparison
Potassium [2,2’-bithiophen]-5-yltrifluoroborate is unique due to the presence of the trifluoroborate group, which imparts different reactivity compared to boronic acids and boronates. The trifluoroborate group is more stable and less prone to hydrolysis, making it advantageous in certain synthetic applications. Additionally, the trifluoroborate group can participate in unique substitution reactions that are not possible with boronic acids or boronates.
Propiedades
Fórmula molecular |
C8H5BF3KS2 |
|---|---|
Peso molecular |
272.2 g/mol |
Nombre IUPAC |
potassium;trifluoro-(5-thiophen-2-ylthiophen-2-yl)boranuide |
InChI |
InChI=1S/C8H5BF3S2.K/c10-9(11,12)8-4-3-7(14-8)6-2-1-5-13-6;/h1-5H;/q-1;+1 |
Clave InChI |
AETMJBSKDVFHJN-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC=C(S1)C2=CC=CS2)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13912035.png)
![(3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid](/img/structure/B13912037.png)
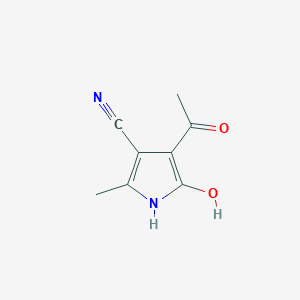
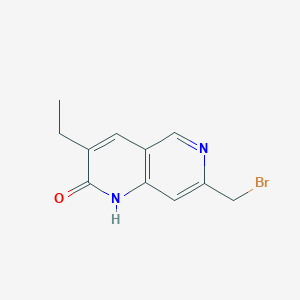
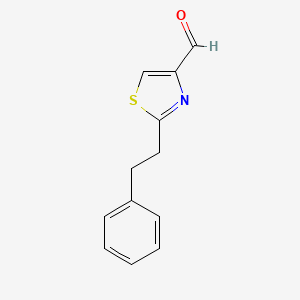
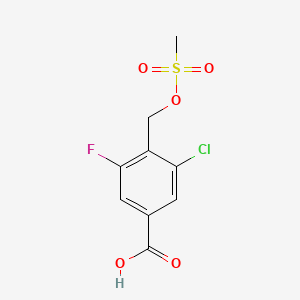
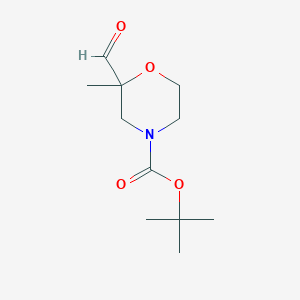
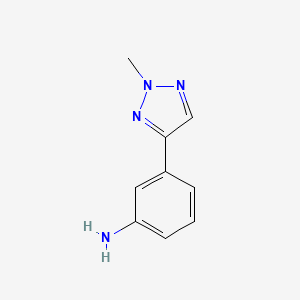
![2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethanamine](/img/structure/B13912094.png)

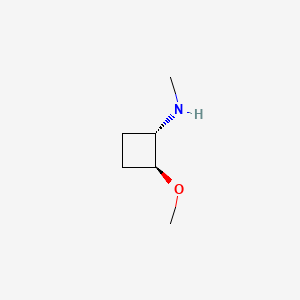

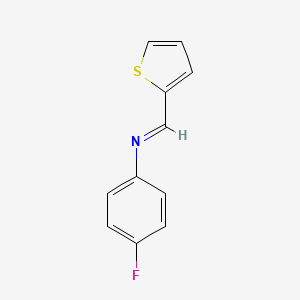
![Tert-butyl 6-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13912113.png)
